molecular formula C15H28O B12664463 M0V1OL7Kgy CAS No. 65398-36-9

M0V1OL7Kgy

Cat. No.: B12664463
CAS No.: 65398-36-9
M. Wt: 224.38 g/mol
InChI Key: YYFIPDXEYXLZLB-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Pentadecenal . It is a long-chain unsaturated fatty aldehyde with the molecular formula C15H28O . This compound is notable for its presence in various natural sources and its applications in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Pentadecenal can be synthesized through biocatalytic methods involving the conversion of fatty acids using enzymes. One such method involves the use of recombinant enzymes from Crocosphaera subtropica and Vibrio harveyi, which are expressed in E. coli and applied in a coupled repetitive reaction . This method yields chain-shortened fatty aldehydes, including 8-Pentadecenal.

Industrial Production Methods: The industrial production of 8-Pentadecenal often involves the biotransformation of natural oils, such as sea buckthorn pulp oil, using enzymatic processes. This approach allows for the production of complex aldehyde mixtures, which are then purified to obtain 8-Pentadecenal .

Chemical Reactions Analysis

Types of Reactions: 8-Pentadecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohol, 8-Pentadecenol.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 8-Pentadecenoic acid.

    Reduction: 8-Pentadecenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Pentadecenal has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Pentadecenal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical reactions. Its unsaturated nature allows it to undergo addition reactions, which can modulate its biological activity .

Properties

CAS No.

65398-36-9

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

(Z)-pentadec-8-enal

InChI

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h7-8,15H,2-6,9-14H2,1H3/b8-7-

InChI Key

YYFIPDXEYXLZLB-FPLPWBNLSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCC=O

Canonical SMILES

CCCCCCC=CCCCCCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.